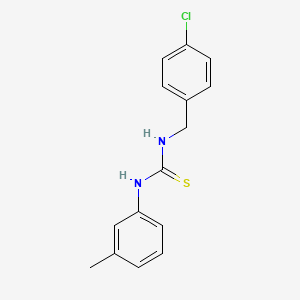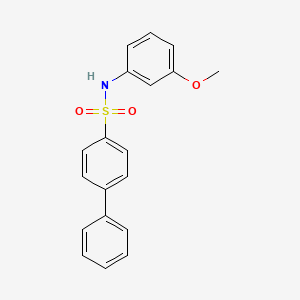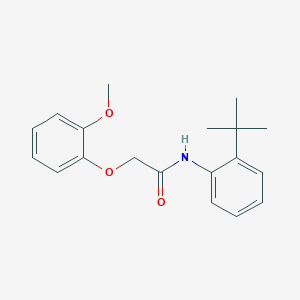
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. MPAA has been found to exhibit a wide range of biological activities, making it a promising candidate for further research and development.
作用机制
The exact mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the MAPK/ERK pathway and the NF-κB pathway. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has also been shown to inhibit the activity of certain enzymes such as COX-2 and iNOS, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has also been found to have antimicrobial activity against various bacteria and fungi. In addition, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has been shown to have a positive effect on cognitive function and memory retention in animal studies.
实验室实验的优点和局限性
One of the main advantages of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide is its broad range of biological activities, which makes it a versatile compound for various research applications. However, one of the limitations of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide is its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand the safety and toxicity profile of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide.
未来方向
There are several potential future directions for research on N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide. One area of interest is the development of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the investigation of the mechanisms by which N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide exerts its biological effects, which could lead to the development of more targeted therapies. Finally, further studies are needed to fully understand the safety and toxicity profile of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide, which will be important for its eventual clinical use.
合成方法
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide involves the reaction of 2-(1-piperidinyl)acetic acid with 5-methyl-4-phenyl-2-thioxo-1,3-thiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide.
科学研究应用
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(1-piperidinyl)acetamide has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-16(14-8-4-2-5-9-14)19-17(22-13)18-15(21)12-20-10-6-3-7-11-20/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWPVQZSACGZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(piperidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)


![2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5787568.png)
![1-(3,4-dimethoxyphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5787582.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)
![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)
